
4-Deschloro-3-chloro Sibutramine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Deschloro-3-chloro Sibutramine Hydrochloride is a chemical compound related to Sibutramine, a well-known serotonin and noradrenaline reuptake inhibitor (SNR). This compound is primarily used in research settings and has been studied for its potential effects on decreasing calorie intake and increasing energy expenditure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Deschloro-3-chloro Sibutramine Hydrochloride typically involves multiple steps, including Friedel-Crafts acylation and subsequent reduction reactions. The specific conditions and reagents used can vary, but common steps include:
Friedel-Crafts Acylation: This step involves the acylation of a chlorinated aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The acylated product is then reduced to form the corresponding alkane. This can be achieved using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, along with considerations for cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
4-Deschloro-3-chloro Sibutramine Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen. Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst are commonly used.
Substitution: This involves the replacement of one functional group with another. Halogenation reactions, for example, can be carried out using reagents like chlorine (Cl2) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), hydrogen gas (H2) with a catalyst
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
4-Deschloro-3-chloro Sibutramine Hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on neurotransmitter reuptake, particularly serotonin and noradrenaline.
Medicine: Investigated for potential therapeutic applications in weight management and obesity treatment.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
The mechanism of action of 4-Deschloro-3-chloro Sibutramine Hydrochloride involves the inhibition of serotonin and noradrenaline reuptake at neuronal synapses. This leads to increased levels of these neurotransmitters in the synaptic cleft, which can enhance mood and reduce appetite. The compound’s molecular targets include serotonin and noradrenaline transporters, and it affects pathways related to energy expenditure and appetite regulation .
Comparison with Similar Compounds
4-Deschloro-3-chloro Sibutramine Hydrochloride is similar to other serotonin and noradrenaline reuptake inhibitors, such as:
Sibutramine: The parent compound, known for its use in weight management.
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression.
Venlafaxine: A serotonin-norepinephrine reuptake inhibitor (SNRI) used for depression and anxiety disorders.
The uniqueness of this compound lies in its specific chemical structure, which may confer distinct pharmacological properties compared to other similar compounds .
Properties
Molecular Formula |
C17H27Cl2N |
|---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
1-[1-(3-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H26ClN.ClH/c1-13(2)11-16(19(3)4)17(9-6-10-17)14-7-5-8-15(18)12-14;/h5,7-8,12-13,16H,6,9-11H2,1-4H3;1H |
InChI Key |
HXTFBYZCFRQRRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC(=CC=C2)Cl)N(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


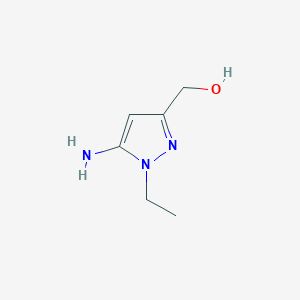
![Alpha,Alpha-[UL-13C12]Trehalose](/img/structure/B13863423.png)
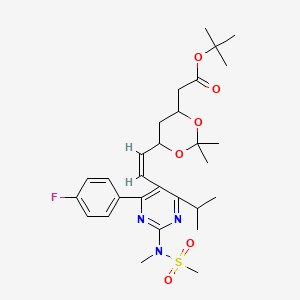
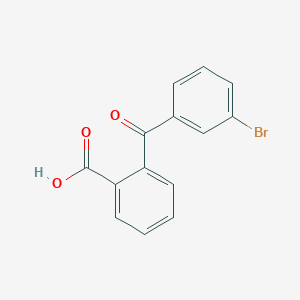
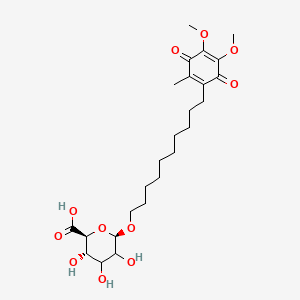

![2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-[2-(5-pyrimidinyl)ethynyl]-](/img/structure/B13863444.png)

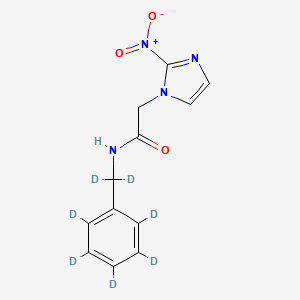
![1-[2-Methyl-4-(oxan-2-yloxy)phenyl]ethanone](/img/structure/B13863456.png)
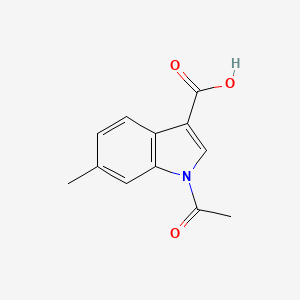
![7-[3-(2,4-dichloro-N-[3-cyano-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinolin-4-yl]-5-methoxyanilino)propoxy]-4-(2,4-dichloro-5-methoxyanilino)-6-methoxyquinoline-3-carbonitrile](/img/structure/B13863474.png)
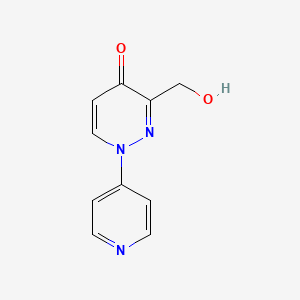
![(1H-Pyrazolo[4,3-c]pyridin-4-yl)methanol hydrochloride](/img/structure/B13863482.png)
